![molecular formula C11H11N B11920810 5-Ethylisoquinoline](/img/structure/B11920810.png)
5-Ethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. These compounds are known for their diverse biological activities and are found in many natural alkaloids. This compound, specifically, has an ethyl group attached to the fifth position of the isoquinoline ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction typically requires acidic conditions to facilitate cyclization and formation of the isoquinoline ring .
Industrial Production Methods: In industrial settings, the production of isoquinoline derivatives, including this compound, often involves catalytic processes. For instance, palladium-catalyzed coupling reactions followed by cyclization can be employed to produce isoquinoline derivatives efficiently . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce dihydroisoquinolines .
Scientific Research Applications
Medicinal Chemistry
5-Ethylisoquinoline serves as a precursor or building block in the synthesis of various bioactive compounds. Its structural properties allow for modifications that enhance pharmacological activities.
- Synthesis of Isoquinoline Derivatives : Researchers have utilized this compound as a starting material to develop derivatives with improved biological properties. For instance, rational derivatization has been employed to create potent protein kinase A inhibitors, which have implications in cancer therapeutics .
Antiviral and Antibacterial Properties
Recent studies indicate that isoquinoline derivatives, including this compound, exhibit significant antiviral and antibacterial activities.
- Antiviral Applications : Isoquinoline compounds have been shown to possess antiviral properties against various viruses by interfering with their replication mechanisms. A notable study highlighted the potential of isoquinoline compounds in preparing antiviral products that can simultaneously target bacterial infections and inflammatory responses associated with viral diseases .
- Antibacterial Activity : this compound has demonstrated effectiveness against bacterial strains, contributing to its potential as a lead compound in developing new antibacterial agents. The dual action against both viral and bacterial pathogens makes it a promising candidate for treating co-infections .
The compound has been explored for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
- Anti-inflammatory Effects : Isoquinoline derivatives are recognized for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Research : There is ongoing research into the anticancer properties of isoquinoline compounds. Some studies suggest that modifications of this compound could enhance its efficacy against cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
A variety of case studies have documented the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-Ethylisoquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anti-cancer agents .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the ethyl group.
1-Benzylisoquinoline: A derivative with a benzyl group at the first position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 5-Ethylisoquinoline is unique due to the presence of the ethyl group at the fifth position. This structural modification can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets .
Biological Activity
5-Ethylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_11H_13N
- Molecular Weight : 173.23 g/mol
- IUPAC Name : this compound
This compound features a bicyclic structure with a nitrogen atom in the isoquinoline ring, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of isoquinoline derivatives, including this compound. The following table summarizes the antibacterial efficacy of various isoquinoline compounds against clinically relevant bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
This compound | Staphylococcus aureus | 2 µg/mL | Inhibition of DNA and RNA synthesis |
HSN584 (related isoquinoline) | Escherichia coli | 1 µg/mL | Disruption of cell wall biosynthesis |
HSN739 (related isoquinoline) | Pseudomonas aeruginosa | 4 µg/mL | Inhibition of protein synthesis |
The data indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its mechanism appears to involve the inhibition of nucleic acid synthesis, which is crucial for bacterial growth and replication .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on various cancer cell lines. A recent study demonstrated that this compound can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Case Study: Cytotoxicity in Cancer Cells
- Cell Line : MCF-7 (human breast cancer)
- Concentration Range : 0.1 - 10 µM
- Observation : Significant reduction in cell viability at concentrations above 1 µM.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
The results suggest that this compound may serve as a potential lead compound for developing anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : As observed in bacterial studies, the compound interferes with DNA and RNA synthesis, leading to reduced bacterial proliferation.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, promoting programmed cell death.
- Interaction with ABC Transporters : Isoquinolines can inhibit ATP-binding cassette (ABC) transporters, which are implicated in drug resistance and nutrient uptake in bacteria .
Properties
Molecular Formula |
C11H11N |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-ethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-8H,2H2,1H3 |
InChI Key |
CYQPCLYDFKPGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.